

Tubulin polymerization-IN-36 solubility issues

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Compound Focus: Tubulin polymerization-IN-36

Cat. No.: S12869513

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Compound Profile & Solubility Data

The table below summarizes the key information available for **Tubulin polymerization-IN-36**.

Property	Details
Catalog Number	T60758 [1]
CAS Number	2011784-91-9 [1]
Molecular Formula	$C_{18}H_{18}N_2O_3$ [1]
Molecular Weight	310.35 g/mol [1]
Biological Activity	Inhibitor of tubulin polymerization; binds to the colchicine site of tubulin [1]
IC ₅₀ for Tubulin Polymerization	2.8 μ M [1]
Recommended Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1]
Reported Solvent for <i>in vitro</i> assays	DMSO (as part of a stock solution) [1]

A specific, tested solubility value for **Tubulin polymerization-IN-36** (e.g., in mg/mL in DMSO or water) was **not found** in the search results. The primary source suggests its use in a solution involving DMSO [1].

Suggested Solubilization & Stock Preparation

For a compound with limited solubility data like **Tubulin polymerization-IN-36**, a standard and reliable protocol involves creating a concentrated stock solution in a high-quality solvent, followed by dilution into your assay buffer.

Sample In Vivo Formulation Calculation

The vendor provides an example for creating an in vivo formulation, which illustrates the dilution process from a DMSO stock [1]. The example assumes a **40 mg/mL DMSO stock solution**.

- **Target Dosage:** 10 mg/kg
- **Animal Weight:** 20 g
- **Dosage Volume:** 100 μ L
- **Formulation:** 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O

To achieve this:

- **Prepare Mother Liquor:** Dissolve the compound in DMSO to 40 mg/mL.
- **Prepare Working Solution:** Mix 50 μ L of the mother liquor with 300 μ L PEG300, then add 50 μ L Tween 80, and finally 600 μ L Saline. This yields a **2 mg/mL working solution** [1].

Important Note: This is a general example. You must determine the appropriate dosage and formulation for your specific experimental model.

FAQs & Troubleshooting Guide

Q1: The compound does not fully dissolve in DMSO. What should I do?

- **Confirm Solvent Quality:** Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and absorbing water can reduce its solvating power.
- **Gentle Warming:** Briefly warm the vial at 37°C with gentle shaking or vortexing. Avoid higher temperatures or prolonged heating to prevent compound degradation.
- **Sonication:** Sonicate the solution in a water bath sonicator for 10-15 minutes.
- **Verify Purity:** Confirm the integrity and purity of your compound.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

This is a common challenge. You can try the following strategies:

- **Use a Co-solvent System:** Instead of diluting directly into a purely aqueous buffer, use an assay buffer that contains a low percentage of a co-solvent like PEG300 or ethanol, as shown in the in vivo formulation example [1] [2].
- **Stepwise Dilution:** Perform a serial dilution. First, make an intermediate dilution in a mixture of DMSO and your assay buffer (e.g., 50:50), then dilute this intermediate into the final assay buffer.
- **Add a Surfactant:** Including a low concentration of a mild, non-ionic surfactant (e.g., 0.01% Tween 80 or Pluronic F-68) in your assay buffer can help keep the compound in solution [2].
- **Ensure Rapid Mixing:** Add the stock solution to a rapidly vortexing buffer to ensure immediate and thorough mixing.

Q3: What is the specific assay buffer used for tubulin polymerization experiments?

While not specific to this inhibitor, a standard buffer for in vitro tubulin polymerization is **BRB80** [3].

- **BRB80 Recipe:** 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA.
- **Critical Note:** Always use **potassium salts** (e.g., K-PIPES, KOH) to prepare these buffers, not sodium salts, as this is crucial for proper tubulin function [3].

Advanced Solubility Enhancement Techniques

If the standard DMSO stock approach fails, consider these advanced physical modification techniques, which are widely used in pharmaceutical sciences for poorly soluble compounds [2]:

Technique	Principle	Consideration for Research Use
Nanosuspension	Creating sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.	Can significantly increase surface area and dissolution rate. May require specialized equipment.
Solid Dispersion	Dispersing the drug in an inert polymeric carrier (e.g., via solvent evaporation).	Can create amorphous forms with higher energy and solubility. Stability of the amorphous form must be monitored.
Complexation	Using cyclodextrins to form water-soluble inclusion complexes with the drug molecule.	Highly effective for suitable compounds. Requires testing different types of cyclodextrins.

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References

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